molecular formula C9H7N3 B1359181 4-methyl-1H-indazole-5-carbonitrile CAS No. 478837-29-5

4-methyl-1H-indazole-5-carbonitrile

Cat. No. B1359181
M. Wt: 157.17 g/mol
InChI Key: JZFGGTZDIPNTFM-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

Water (2 ml) and concentrated sulfuric acid (2 ml) were added to a acetic acid suspension (2 ml) of 4-methyl-1H-indazole-5-carbonitrile (399 mg, 2.00 mmol) at room temperature, and then the reaction was carried out for 18 hours under reflux conditions. The reaction mixture was poured onto ice (20 g) and the precipitate was collected by filtration and dried to obtain 4-methyl-1H-indazole-5-carboxylic acid (247 mg, 70.1%).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
399 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH2:1].S(=O)(=O)(O)[OH:3].[CH3:7][C:8]1[C:16]([C:17]#N)=[CH:15][CH:14]=[C:13]2[C:9]=1[CH:10]=[N:11][NH:12]2>C(O)(=O)C>[CH3:7][C:8]1[C:16]([C:17]([OH:3])=[O:1])=[CH:15][CH:14]=[C:13]2[C:9]=1[CH:10]=[N:11][NH:12]2

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
399 mg
Type
reactant
Smiles
CC1=C2C=NNC2=CC=C1C#N
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice (20 g)
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C2C=NNC2=CC=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 247 mg
YIELD: PERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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